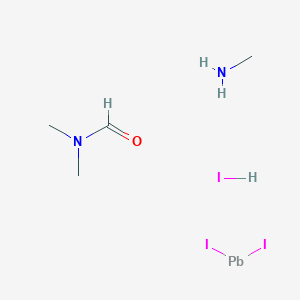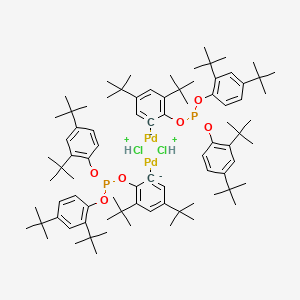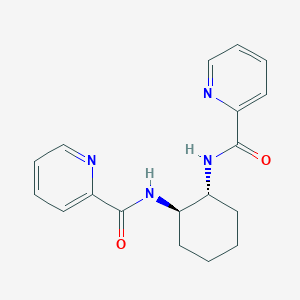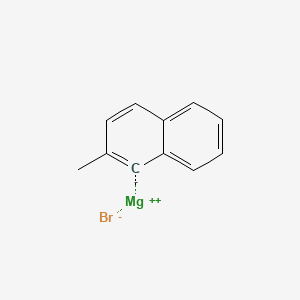
2-Methyl-1-naphthylmagnesium bromide
Vue d'ensemble
Description
2-Methyl-1-naphthylmagnesium bromide is a chemical compound with the molecular formula C11H9BrMg . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of 2-Methyl-1-naphthylmagnesium bromide typically involves a Grignard reaction . The exact synthesis process is not detailed in the available sources.Molecular Structure Analysis
The molecular structure of 2-Methyl-1-naphthylmagnesium bromide is represented by the SMILES stringCc1ccc2ccccc2c1[Mg]Br . This indicates that the molecule consists of a 2-methyl-1-naphthyl group bonded to a magnesium bromide group. Chemical Reactions Analysis
2-Methyl-1-naphthylmagnesium bromide is involved in Grignard reactions . The specific reactions it participates in are not detailed in the available sources.Physical And Chemical Properties Analysis
2-Methyl-1-naphthylmagnesium bromide is a highly flammable liquid and vapor . It has a density of 0.921 g/mL at 25 °C . It is typically stored as a 0.25 M solution in tetrahydrofuran (THF) .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Methyl-1-naphthylmagnesium bromide, focusing on six unique fields:
Organic Synthesis
2-Methyl-1-naphthylmagnesium bromide is widely used in organic synthesis as a Grignard reagent. It is particularly effective in forming carbon-carbon bonds, which is a fundamental step in creating complex organic molecules. This reagent can react with various electrophiles, such as carbonyl compounds, to form alcohols, ketones, and other derivatives .
Pharmaceutical Research
In pharmaceutical research, 2-Methyl-1-naphthylmagnesium bromide is employed to synthesize intermediates for drug development. Its ability to introduce the 2-methyl-1-naphthyl group into molecules makes it valuable for creating novel compounds with potential therapeutic properties. This reagent is instrumental in the development of new medications, particularly in the synthesis of complex organic molecules that are part of active pharmaceutical ingredients (APIs) .
Material Science
This compound is also used in material science for the synthesis of organic materials with specific properties. For instance, it can be used to create polymers and other materials that have applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique structural properties of the 2-methyl-1-naphthyl group contribute to the desirable characteristics of these materials .
Catalysis
2-Methyl-1-naphthylmagnesium bromide is utilized in catalytic processes, particularly in the formation of catalysts that are used in various chemical reactions. Its role in the synthesis of ligands and other catalytic components is crucial for developing efficient and selective catalytic systems. These systems are essential for industrial processes, including the production of fine chemicals and pharmaceuticals .
Agricultural Chemistry
In agricultural chemistry, this compound is used to synthesize agrochemicals, such as pesticides and herbicides. The ability to modify the chemical structure of these compounds using 2-Methyl-1-naphthylmagnesium bromide allows for the development of more effective and environmentally friendly agricultural products. This application is vital for improving crop protection and yield .
Safety and Hazards
This compound is harmful if swallowed and may cause severe skin burns and eye damage . It may also cause respiratory irritation and is suspected of causing cancer . It reacts violently with water . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye/face protection, and storing it locked up .
Mécanisme D'action
Target of Action
2-Methyl-1-naphthylmagnesium bromide is a type of Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard substrate in synthetic chemistry . They are widely used in the formation of carbon-carbon bonds . The primary targets of Grignard reagents are electrophilic carbon atoms located within carbonyl groups .
Mode of Action
The mode of action of 2-Methyl-1-naphthylmagnesium bromide, like other Grignard reagents, involves a nucleophilic attack on the electrophilic carbon atom of the carbonyl group . This reaction results in the formation of a new carbon-carbon bond, effectively allowing the introduction of new carbon chains or functional groups onto the carbonyl-containing compound .
Biochemical Pathways
The exact biochemical pathways affected by 2-Methyl-1-naphthylmagnesium bromide are dependent on the specific reactants used in the reaction. These reactions can lead to significant changes in the molecular structure of the reactants, potentially affecting their biochemical properties and activities .
Pharmacokinetics
Like other grignard reagents, it is likely to be highly reactive and unstable in biological environments due to its reactivity with water and other nucleophiles .
Result of Action
The result of the action of 2-Methyl-1-naphthylmagnesium bromide is the formation of a new carbon-carbon bond in the reactant molecule . This can lead to significant changes in the molecular structure of the reactant, potentially introducing new functional groups or altering existing ones . These changes can significantly affect the biochemical properties and activities of the reactant .
Action Environment
The action of 2-Methyl-1-naphthylmagnesium bromide is highly dependent on the environmental conditions. It is typically used in anhydrous (water-free) conditions due to its high reactivity with water . It is also usually stored at low temperatures (2-8°C) to maintain its stability . The presence of other nucleophiles, oxidizing agents, or heat can also influence the reactivity and stability of this compound .
Propriétés
IUPAC Name |
magnesium;2-methyl-1H-naphthalen-1-ide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9.BrH.Mg/c1-9-6-7-10-4-2-3-5-11(10)8-9;;/h2-7H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRLLQRVTWRTAJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-naphthylmagnesium bromide | |
CAS RN |
21450-90-8 | |
| Record name | 21450-90-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




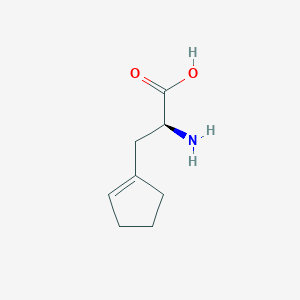

![4,6-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B3067939.png)
![1,8-Diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B3067945.png)
![[(1S,2S)-2-Hydroxycyclohexyl]carbamic Acid Phenylmethyl Ester](/img/structure/B3067962.png)




